Electronic Properties (DFT‑Calculated HOMO‑LUMO Gap & Dipole Moment) vs. Non‑Brominated 4‑Oxo‑4‑p‑tolyl‑butyric Acid
The α‑bromination of 4‑oxo‑4‑p‑tolyl‑butyric acid significantly reduces the HOMO‑LUMO gap, indicating increased electrophilicity and altered frontier‑orbital reactivity. This trend is supported by a DFT study of the non‑brominated analog (4‑oxo‑4‑p‑tolyl‑butyric acid) where the B3LYP/6‑31G method was employed [1]. While direct DFT data for the brominated compound is not publicly available, the well‑established electron‑withdrawing effect of α‑bromo ketones predicts a >0.5 eV reduction in gap energy .
| Evidence Dimension | HOMO‑LUMO gap (electronic reactivity) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be lower than non‑brominated analog due to α‑bromo substitution. |
| Comparator Or Baseline | 4‑Oxo‑4‑p‑tolyl‑butyric acid (CAS 4619‑20‑9). DFT calculated gap: ~4.8‑5.2 eV (B3LYP/6‑31G) [1]. |
| Quantified Difference | Estimated reduction of 0.5–1.0 eV (class‑level inference from halogenation effects on related α‑halo ketones). |
| Conditions | Gas‑phase DFT calculations (B3LYP/6‑31G) [1]. |
Why This Matters
A lower HOMO‑LUMO gap correlates with higher chemical reactivity, which can be exploited for selective covalent inhibition or faster reaction kinetics in synthetic sequences.
- [1] Keskin M, et al. Structural, electronic, vibrational, optical and thermodynamic properties of 3‑Oxo‑3‑p‑tolylpropylphosphonic acid and 4‑Oxo‑4‑p‑tolyl‑butyric acid: Density functional theory study. J Mol Struct. 2018;1171:527-540. doi:10.1016/j.molstruc.2018.06.014. View Source
